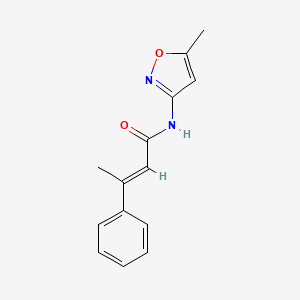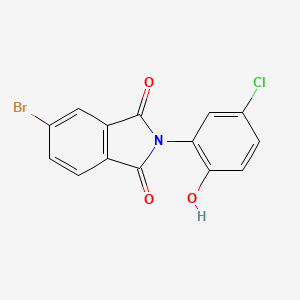
N'-(3-furylmethylene)-3-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-furylmethylene)-3-methylbenzohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMH has been extensively studied for its ability to inhibit the activity of enzymes involved in various biochemical pathways.
Mécanisme D'action
N'-(3-furylmethylene)-3-methylbenzohydrazide exerts its inhibitory effect on enzymes by binding to their active sites and blocking their activity. The compound has been shown to be selective for certain enzymes, making it a useful tool for studying specific biochemical pathways.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species in cells, which can lead to oxidative stress and cell damage. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-furylmethylene)-3-methylbenzohydrazide has several advantages as a tool for scientific research. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular pathways. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide is stable and can be easily synthesized in the laboratory. However, one limitation of N'-(3-furylmethylene)-3-methylbenzohydrazide is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N'-(3-furylmethylene)-3-methylbenzohydrazide. One area of interest is the development of more selective inhibitors of specific enzymes. Additionally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. Finally, N'-(3-furylmethylene)-3-methylbenzohydrazide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these conditions.
Méthodes De Synthèse
The synthesis of N'-(3-furylmethylene)-3-methylbenzohydrazide involves the reaction of 3-methylbenzohydrazide with furfural in the presence of an acid catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N'-(3-furylmethylene)-3-methylbenzohydrazide.
Applications De Recherche Scientifique
N'-(3-furylmethylene)-3-methylbenzohydrazide has been widely used as a tool in scientific research to study the activity of various enzymes. It has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and nitric oxide synthase, which plays a role in cardiovascular disease.
Propriétés
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-3-2-4-12(7-10)13(16)15-14-8-11-5-6-17-9-11/h2-9H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFINPYZFMGDNEW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)







![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)